2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

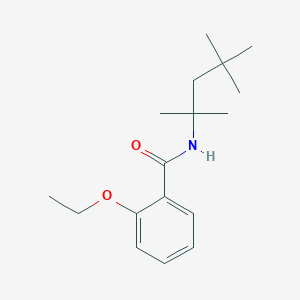

2-éthoxy-N-(2,4,4-triméthylpentan-2-yl)benzamide: (Figure 1) is a chemical compound with the IUPAC name N-benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-ethoxy}-ethylammonium chloride . Its molecular structure consists of a positively charged atom covalently bonded to four carbon atoms, one of which forms a longer alkyl chain. This compound exhibits antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses, including methicillin-resistant Staphylococcus aureus, hepatitis B and C viruses, and HIV . Beyond its antimicrobial properties, it finds applications in various products such as detergents, creams, and antiseptics.

2. Preparation Methods

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods prioritize efficiency, yield, and cost-effectiveness. proprietary information often restricts public access to detailed industrial processes.

3. Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed due to commercial considerations.

Major Products: The major products formed from these reactions depend on the specific reaction type. For instance:

- Oxidation may yield corresponding oxides.

- Reduction could lead to amine derivatives.

- Substitution reactions may result in modified benzamide derivatives.

4. Scientific Research Applications

Chemistry:Preservatives: Due to its antimicrobial properties, this compound is used as a preservative in cosmetics, toiletries, and skin care products.

Surface Disinfection: In the food industry, it serves as a surface disinfectant .

Antiseptics: Found in topical applications, mouthwashes, and anti-itch ointments.

Cold Sterilization: Used in medical procedures.

Spermicidal Applications: Contributes to contraceptive products.

Detergents: Incorporated for its antimicrobial effects.

Astringents: Used in cosmetic formulations.

5. Mechanism of Action

The precise mechanism by which 2-éthoxy-N-(2,4,4-triméthylpentan-2-yl)benzamide exerts its effects remains an area of ongoing research. It likely involves interactions with cellular membranes and essential biomolecules.

6. Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique combination of antimicrobial activity and industrial versatility sets it apart. Similar compounds include benzalkonium chloride and cetylpyridinium chloride .

Méthodes De Préparation

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods prioritize efficiency, yield, and cost-effectiveness. proprietary information often restricts public access to detailed industrial processes.

Analyse Des Réactions Chimiques

Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed due to commercial considerations.

Major Products: The major products formed from these reactions depend on the specific reaction type. For instance:

- Oxidation may yield corresponding oxides.

- Reduction could lead to amine derivatives.

- Substitution reactions may result in modified benzamide derivatives.

Applications De Recherche Scientifique

Chemistry:

Preservatives: Due to its antimicrobial properties, this compound is used as a preservative in cosmetics, toiletries, and skin care products.

Surface Disinfection: In the food industry, it serves as a surface disinfectant .

Antiseptics: Found in topical applications, mouthwashes, and anti-itch ointments.

Cold Sterilization: Used in medical procedures.

Spermicidal Applications: Contributes to contraceptive products.

Detergents: Incorporated for its antimicrobial effects.

Astringents: Used in cosmetic formulations.

Mécanisme D'action

The precise mechanism by which 2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide exerts its effects remains an area of ongoing research. It likely involves interactions with cellular membranes and essential biomolecules.

Comparaison Avec Des Composés Similaires

While detailed comparisons are scarce, this compound’s unique combination of antimicrobial activity and industrial versatility sets it apart. Similar compounds include benzalkonium chloride and cetylpyridinium chloride .

Propriétés

Formule moléculaire |

C17H27NO2 |

|---|---|

Poids moléculaire |

277.4 g/mol |

Nom IUPAC |

2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide |

InChI |

InChI=1S/C17H27NO2/c1-7-20-14-11-9-8-10-13(14)15(19)18-17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3,(H,18,19) |

Clé InChI |

LYYIVLCTGIRSKV-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC=C1C(=O)NC(C)(C)CC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11036410.png)

![Tetramethyl 6'-(3-cyclohexylpropanoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036418.png)

![2-[(3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL)sulfanyl]-N-isopropyl-N-phenylacetamide](/img/structure/B11036426.png)

![N-(2-methoxyphenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036428.png)

![5-(4-Chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11036433.png)

![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11036435.png)

![4,4,9-trimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036439.png)

![3-chloro-N-{(Z)-[(4-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11036449.png)

![1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11036459.png)

![N-(4-ethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B11036482.png)

![6-(4-methoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11036502.png)